molecular formula C6H11NO3S B2399806 5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione CAS No. 2059937-84-5

5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione

Cat. No.: B2399806
CAS No.: 2059937-84-5
M. Wt: 177.22
InChI Key: YEZRLTXFNFURLT-UHFFFAOYSA-N
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Description

5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol . It is known for its unique structure, which includes a thiazepine ring, and is used in various scientific research applications.

Preparation Methods

The synthesis of 5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the thiazepine ring. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione can be compared with other similar compounds, such as:

  • 1,4-Thiazepine, 2,3,6,7-tetrahydro-5-methoxy-, 1,1-dioxide
  • N-arylsulfonyl-3-acetylindole derivatives
  • Indole derivatives with various substitutions

These compounds share structural similarities but differ in their specific chemical properties and applications.

Properties

IUPAC Name

5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-10-6-2-4-11(8,9)5-3-7-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZRLTXFNFURLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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